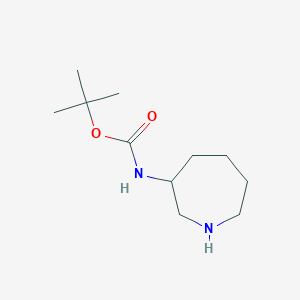
(2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate is a chemical compound that belongs to the family of esters. It is commonly used in several scientific research applications due to its unique properties and characteristics. This compound is synthesized by using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. We will also list future directions for further research on this compound.
Mécanisme D'action
The mechanism of action of (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes in the body. This inhibition can lead to changes in the biochemical and physiological processes in the body.
Effets Biochimiques Et Physiologiques
(2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. It also has antifungal and antibacterial properties, which can be useful in the development of new drugs and pharmaceuticals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate in lab experiments is its unique properties and characteristics. This compound is stable and easy to handle, which makes it ideal for use in various experiments. However, one of the limitations of using this compound is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for further research on (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate. One area of research could be the development of new drugs and pharmaceuticals based on the properties of this compound. Another area of research could be the synthesis of new compounds using (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate as a starting material. Additionally, further research could be done to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate is a chemical compound that has several scientific research applications. It is synthesized by using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. This compound has several unique properties and characteristics, which make it ideal for use in various experiments. Further research on this compound could lead to the development of new drugs and pharmaceuticals, as well as the synthesis of new compounds.
Méthodes De Synthèse
The synthesis of (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate can be achieved by using several methods. One of the most common methods is the Claisen-Schmidt condensation reaction. In this method, an aldehyde and a ketone are combined in the presence of a base to form an α,β-unsaturated ketone. The α,β-unsaturated ketone is then reacted with ethyl acetate and a base to produce (2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate.
Applications De Recherche Scientifique
(2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate has several scientific research applications. It is commonly used as a starting material for the synthesis of other compounds. It is also used in the synthesis of natural products, such as pheromones. Additionally, this compound is used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
67513-37-5 |
|---|---|
Nom du produit |
(2E,4E)-ethyl 4,6-dimethylhepta-2,4-dienoate |
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
ethyl (2E,4E)-4,6-dimethylhepta-2,4-dienoate |
InChI |
InChI=1S/C11H18O2/c1-5-13-11(12)7-6-10(4)8-9(2)3/h6-9H,5H2,1-4H3/b7-6+,10-8+ |
Clé InChI |
CZAVCBNPNBBVOI-LQPGMRSMSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C(=C/C(C)C)/C |
SMILES |
CCOC(=O)C=CC(=CC(C)C)C |
SMILES canonique |
CCOC(=O)C=CC(=CC(C)C)C |
Synonymes |
(2E, 4E)-4,6-Dimethylhepta-2,4-dienoic Acid Ethyl Ester; (2E,4E)-Ethyl 4,6-Dimethylhepta-2,4-dienoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)



![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)


